JMX0281

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

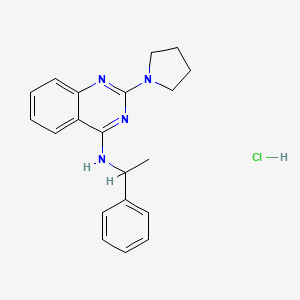

JMX0281 is a is a salicylamide derivative used as a potent inhibitor of HAdV infection. This compound showed significantly improved anti-HAdV activities with nanomolar to submicromolar IC50 values and high selectivity indexes (SI > 100), indicating better safety windows, compared to those of the lead compound niclosamide. Mechanistic assays suggests it inhibits later steps after DNA replication.

Aplicaciones Científicas De Investigación

Yeast Strain Development

A study by Brachmann et al. (1998) discusses the construction of yeast strains based on Saccharomyces cerevisiae S288C. These strains are designed to minimize or eliminate homology to selectable marker genes in commonly used vectors, which can interfere with a variety of molecular genetic applications.

Genomic Data Management

The Department of Energy Joint Genome Institute (JGI) has developed a Genome Portal as described by Nordberg et al. (2013). This portal provides access to genomic databases and analytical tools, supporting system-based scientific approaches in areas such as clean energy generation and environmental characterization.

Gene Disruption in Yeast

Goldstein and McCusker (1999) have developed new dominant drug resistance cassettes for gene disruption in Saccharomyces cerevisiae. These cassettes are useful for creating yeast strains with multiple mutations within a single strain, enhancing research in molecular genetics.

Cloud Storage for Fusion Experiment Data

A study on cloud storage architecture for long-pulse fusion experiment data storage by Zhang et al. (2016) discusses the J-TEXTDB data system. This system is designed for big data storage and access, improving read-write speed and data system structure for large-scale scientific data.

Project Management in Scientific Research

Shengju Yang, Shaoting Shi, and Jie Meng (2015) describe a scientific research project management system based on J2EE architecture. The system offers functions like application, processing, approval, assessment, and management of scientific research projects.

Neuroscience and Biomedical Engineering in Rehabilitation

The Journal of NeuroEngineering and Rehabilitation (JNER), as explained by P. Bonato (2004), focuses on the intersection of neuroscience, biomedical engineering, and physical medicine & rehabilitation. It aims to foster the development of novel rehabilitation strategies.

Workflow Management for High-Performance Computing

David K. Brown et al. (2015) developed the Job Management System (JMS), a workflow management system and web interface for high-performance computing. JMS integrates workflow functionality with cluster administration, useful for building and running complex computational pipelines.

Genetic Algorithm for Job-Shop Scheduling

Jiang Lihong (2009) presents an integrated Genetic Algorithm (GA) for solving the Flexible Job-shop Scheduling Problem (FJSP). The study introduced a new crossover operator, Job-based Machine Crossover (JMX), to improve the algorithm's effectiveness.

Integrated Management of Network Services

Huang Miao-miao (2010) discusses an integrated management system for network services based on JMX and XML configuration files. This system can effectively monitor both single basic services and application services in a network.

Propiedades

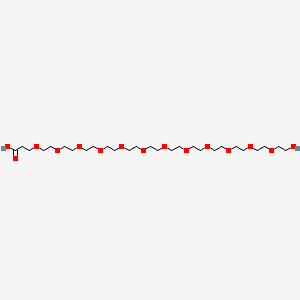

Fórmula molecular |

C18H17Cl2N3O5 |

|---|---|

Peso molecular |

426.25 |

Nombre IUPAC |

(S)-5-chloro-N-(1-((2-chloro-4-nitrophenyl)amino)-3-methyl-1-oxobutan-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C18H17Cl2N3O5/c1-9(2)16(22-17(25)12-7-10(19)3-6-15(12)24)18(26)21-14-5-4-11(23(27)28)8-13(14)20/h3-9,16,24H,1-2H3,(H,21,26)(H,22,25)/t16-/m0/s1 |

Clave InChI |

RIVKOLSIEKHGIO-INIZCTEOSA-N |

SMILES |

O=C(N[C@@H](C(C)C)C(NC1=CC=C([N+]([O-])=O)C=C1Cl)=O)C2=CC(Cl)=CC=C2O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

JMX0281; JMX-0281; JMX 0281 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one](/img/structure/B1192876.png)

![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1192878.png)

![1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one](/img/structure/B1192889.png)